5-HT7 Receptor Binding Affinity: N-Methylserotonin Oxalate vs. Serotonin and 5-CT
N-Methylserotonin oxalate exhibits high-affinity binding to the human 5-HT7 receptor with an IC50 of 21 nM, as determined by competitive displacement of [3H]LSD in HEK293 cells expressing the cloned receptor . In comparison, the endogenous ligand serotonin (5-HT) displays a Ki of approximately 0.39 nM (pKi = 9.41) under comparable assay conditions, while the synthetic agonist 5-carboxamidotryptamine (5-CT) demonstrates an even higher affinity with a Ki of approximately 0.22 nM (pKi = 9.65) [1]. The affinity of N-methylserotonin is thus approximately 54-fold lower than that of serotonin and 95-fold lower than 5-CT at this receptor, establishing a distinct pharmacological fingerprint that is neither interchangeable with the endogenous ligand nor with commonly employed high-affinity 5-HT7 tool compounds.
vs serotonin: ~54-fold lower affinity
vs 5-CT: ~95-fold lower affinity
| Evidence Dimension | 5-HT7 receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 21 nM |
| Comparator Or Baseline | Serotonin: Ki ≈ 0.39 nM (pKi = 9.41); 5-CT: Ki ≈ 0.22 nM (pKi = 9.65) |
| Quantified Difference | 54-fold lower affinity than serotonin; 95-fold lower than 5-CT |
| Conditions | Target: human 5-HT7 receptor expressed in HEK293 cells; Radioligand: [3H]LSD (N-methylserotonin) or [3H]5-CT (serotonin/5-CT) |
Why This Matters
This quantifiable affinity difference ensures that experiments requiring a moderate-affinity 5-HT7 agonist—rather than a near-irreversible high-affinity ligand—must use N-methylserotonin oxalate, not serotonin or 5-CT.
- [1] Jasper JR, Kosaka A, To ZP, Chang DJ, Eglen RM. Cloning, expression and pharmacology of a truncated splice variant of the human 5-HT7 receptor (h5-HT7(b)). Br J Pharmacol. 1997;122(1):126-132. doi:10.1038/sj.bjp.0701336 View Source
